molecular formula C10H8ClF4NO B1463730 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1311314-95-0

2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B1463730
CAS No.: 1311314-95-0
M. Wt: 269.62 g/mol
InChI Key: HRGWDZDMRIGQLM-UHFFFAOYSA-N
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Description

“2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . It is a substituted benzoic acid derivative .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The key step in the preparation of saflufenacil, an analog of the compound, involved the reaction between a substituted aniline and an oxazinone .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(=O)Nc1ccc(cc1Cl)C(F)(F)F . The empirical formula is C9H7ClF3NO and the molecular weight is 237.61 .


Physical and Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Comparative Metabolism in Herbicides

One of the primary applications of chloroacetamide derivatives, including compounds structurally related to 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide, has been in the development and analysis of herbicides. Studies have focused on understanding the metabolic pathways of these compounds in liver microsomes of both humans and rats. This research has helped elucidate the complex metabolic activations these compounds undergo, contributing to their carcinogenicity via a pathway leading to DNA-reactive products. Specifically, acetochlor and other chloroacetamide herbicides have been investigated for their conversion into metabolites that form carcinogenic dialkylbenzoquinone imine, highlighting the importance of understanding their metabolism for safety and regulatory purposes (Coleman et al., 2000).

Potential Pesticide Applications

Derivatives of chloroacetamide and related compounds have been characterized for their potential as pesticides. New derivatives have been synthesized and analyzed using X-ray powder diffraction to understand their structural properties, which is essential for designing effective pesticides. This research is foundational for developing new pesticide formulations that are more efficient and environmentally friendly. Such studies contribute to the field of agricultural chemistry by providing insights into the molecular structures that are most effective against pests (Olszewska et al., 2008).

Antimicrobial Agent Development

Research into chloroacetamide derivatives has also extended to the development of antimicrobial agents. Synthesis and evaluation of new compounds have shown potential antibacterial and antifungal activities. By modifying the phenyl acetamide derivatives with fluorine atoms at specific positions, researchers have enhanced the antimicrobial properties of these compounds. This suggests a promising avenue for developing new antimicrobial drugs that can be used to combat resistant strains of bacteria and fungi, addressing a growing concern in public health (Parikh & Joshi, 2014).

Development of Thrombin Inhibitors

In medicinal chemistry, chloroacetamide derivatives have been explored for their application in developing thrombin inhibitors. A scalable synthesis route has been developed for a compound that shows promise as a thrombin inhibitor, highlighting the potential of chloroacetamide derivatives in therapeutic applications. This research is crucial for creating new medications that can prevent blood clots and treat various cardiovascular diseases (Ashwood et al., 2004).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral and Eye Irrit. 2, indicating that it can be harmful if swallowed and can cause eye irritation .

Biochemical Analysis

Biochemical Properties

2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular processes. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-7(12)3-8(6)10(13,14)15/h1-3H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGWDZDMRIGQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162448
Record name Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-95-0
Record name Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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